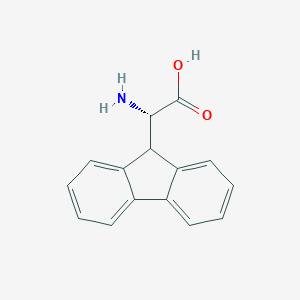
(E)-8-(4-Ethoxycarbonylmethoxystyryl)-1,3-diethyl-7-methylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-(4-Ethoxycarbonylmethoxystyryl)-1,3-diethyl-7-methylxanthine, commonly known as EMCX, is a xanthine derivative that has gained significant attention in the scientific research community due to its potential applications in various fields. EMCX is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 402.47 g/mol. In
Mechanism of Action
The mechanism of action of EMCX is not fully understood. However, it is believed that EMCX exerts its effects by inhibiting the activity of phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, EMCX increases the levels of cAMP and cGMP, which in turn activate various signaling pathways that mediate the biological effects of EMCX.
Biochemical and Physiological Effects:
EMCX has been shown to exert various biochemical and physiological effects. In cancer cells, EMCX induces apoptosis, inhibits angiogenesis, and suppresses the expression of various oncogenes. In neuroprotection, EMCX reduces oxidative stress, protects against ischemic brain injury, and improves cognitive function. In cardiovascular diseases, EMCX improves cardiac function, reduces inflammation, and prevents atherosclerosis. These effects are mediated by the activation of various signaling pathways that regulate cell proliferation, apoptosis, inflammation, and oxidative stress.
Advantages and Limitations for Lab Experiments
EMCX has several advantages for lab experiments. It is a potent and selective inhibitor of PDE, which makes it a valuable tool for studying the role of cAMP and cGMP signaling pathways in various biological processes. EMCX is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, EMCX has some limitations for lab experiments. It is a relatively new compound, and its biological effects and mechanisms of action are not fully understood. In addition, EMCX has low solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on EMCX. One area of research is to elucidate the precise mechanisms of action of EMCX in various biological processes. This will require further studies using various cellular and animal models. Another area of research is to develop more potent and selective inhibitors of PDE that can be used for therapeutic purposes. Finally, the potential clinical applications of EMCX in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases need to be explored further.
Synthesis Methods
EMCX can be synthesized using a simple and efficient method. The synthesis involves the reaction of 8-bromo-1,3-dimethylxanthine with ethyl 4-(bromomethyl)benzoate in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium ethoxide to obtain EMCX. The purity of the synthesized EMCX can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
EMCX has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. In cancer research, EMCX has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. EMCX exerts its anticancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of various oncogenes. In neuroprotection, EMCX has been shown to protect against ischemic brain injury, reduce oxidative stress, and improve cognitive function. In cardiovascular diseases, EMCX has been shown to improve cardiac function, reduce inflammation, and prevent atherosclerosis.
properties
CAS RN |
155272-10-9 |
|---|---|
Molecular Formula |
C22H26N4O5 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
ethyl 2-[4-[(E)-2-(1,3-diethyl-7-methyl-2,6-dioxopurin-8-yl)ethenyl]phenoxy]acetate |
InChI |
InChI=1S/C22H26N4O5/c1-5-25-20-19(21(28)26(6-2)22(25)29)24(4)17(23-20)13-10-15-8-11-16(12-9-15)31-14-18(27)30-7-3/h8-13H,5-7,14H2,1-4H3/b13-10+ |
InChI Key |
OZUNVAJJGHFTJB-JLHYYAGUSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=C(C=C3)OCC(=O)OCC)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCC(=O)OCC)C |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCC(=O)OCC)C |
synonyms |
Acetic acid, (4-(2-(1,3-diethyl-2,3,6,7-tetrahydro-7-methyl-2,6-dioxo- 1H-purin-8-yl)ethenyl)phenoxy)-, ethyl ester, (E)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



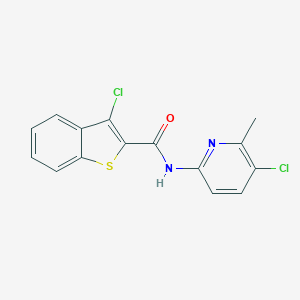
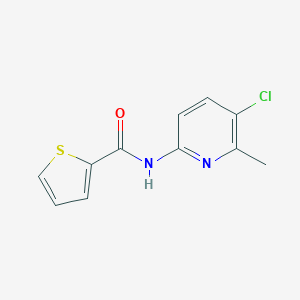



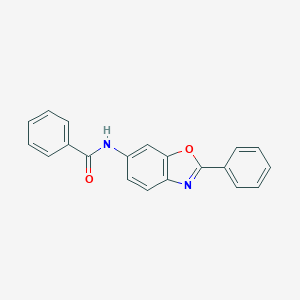


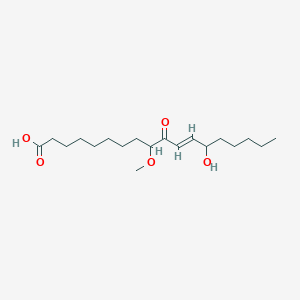
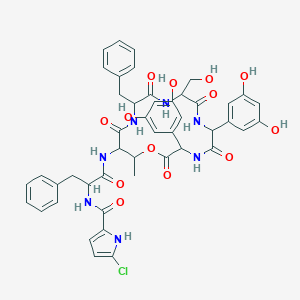
![Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B235796.png)

